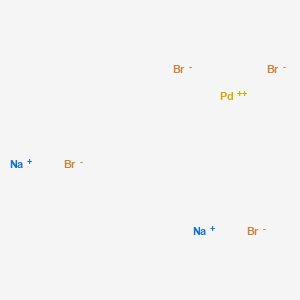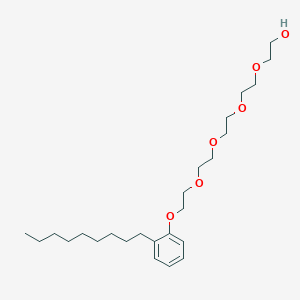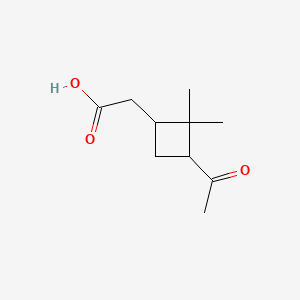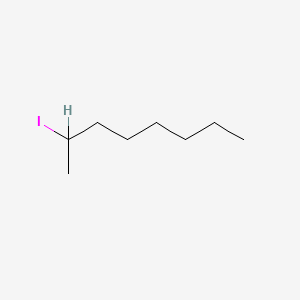
Disodium tetrabromopalladate(2-)
Vue d'ensemble
Description
Disodium tetrabromopalladate(2-) is a chemical compound with the molecular formula Na₂PdBr₄. It is a palladium-based compound where palladium is in the +2 oxidation state, coordinated with four bromide ions and two sodium ions. This compound is known for its applications in various fields, including catalysis and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Disodium tetrabromopalladate(2-) can be synthesized by reacting palladium(II) chloride with an excess of sodium bromide in an aqueous solution. The reaction typically proceeds as follows: [ \text{PdCl}_2 + 4 \text{NaBr} \rightarrow \text{Na}_2\text{PdBr}_4 + 2 \text{NaCl} ]
The reaction is carried out in an aqueous medium, and the product is isolated by evaporating the solvent and crystallizing the compound.
Industrial Production Methods: In industrial settings, the production of disodium tetrabromopalladate(2-) follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of high-purity reagents and controlled reaction environments are crucial for industrial production.
Types of Reactions:
Oxidation: Disodium tetrabromopalladate(2-) can undergo oxidation reactions where the palladium center is oxidized to a higher oxidation state.
Reduction: The compound can be reduced to form palladium metal or lower oxidation state palladium compounds.
Substitution: Bromide ions in disodium tetrabromopalladate(2-) can be substituted with other ligands such as chloride, cyanide, or phosphine ligands.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as hydrogen peroxide or nitric acid.
Reduction: Reducing agents like hydrogen gas or sodium borohydride.
Substitution: Ligand exchange reactions typically involve the use of excess ligands in an aqueous or organic solvent.
Major Products Formed:
Oxidation: Higher oxidation state palladium compounds.
Reduction: Palladium metal or palladium(I) compounds.
Substitution: Complexes with different ligands, such as Na₂PdCl₄ or Na₂Pd(CN)₄.
Applications De Recherche Scientifique
Disodium tetrabromopalladate(2-) has several applications in scientific research:
Catalysis: It is used as a catalyst in various organic reactions, including carbon-carbon coupling reactions such as the Suzuki-Miyaura and Heck reactions.
Material Science: The compound is used in the synthesis of palladium-containing materials, which have applications in electronics and nanotechnology.
Analytical Chemistry: It is used as a reagent in the analysis of certain metal ions.
Biological Studies: Palladium compounds, including disodium tetrabromopalladate(2-), are studied for their potential biological activities and interactions with biomolecules.
Mécanisme D'action
The mechanism of action of disodium tetrabromopalladate(2-) in catalytic processes involves the coordination of the palladium center with reactant molecules, facilitating the formation and breaking of chemical bonds. The palladium center acts as a Lewis acid, stabilizing reaction intermediates and lowering the activation energy of the reaction. In biological systems, the compound can interact with proteins and nucleic acids, potentially inhibiting or modifying their functions.
Comparaison Avec Des Composés Similaires
Disodium tetrachloropalladate(2-): Na₂PdCl₄
Dipotassium tetrabromopalladate(2-): K₂PdBr₄
Diammonium tetrabromopalladate(2-): (NH₄)₂PdBr₄
Comparison: Disodium tetrabromopalladate(2-) is unique due to its specific coordination environment and the presence of bromide ligands, which can influence its reactivity and stability compared to its chloride analogs. The bromide ligands can provide different electronic and steric effects, making disodium tetrabromopalladate(2-) suitable for specific catalytic and material applications where chloride analogs may not be as effective.
Propriétés
IUPAC Name |
disodium;palladium(2+);tetrabromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4BrH.2Na.Pd/h4*1H;;;/q;;;;2*+1;+2/p-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPLXAXBUDPGDHC-UHFFFAOYSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Na+].[Na+].[Br-].[Br-].[Br-].[Br-].[Pd+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Br4Na2Pd | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80964712 | |
| Record name | Palladium(2+) sodium bromide (1/2/4) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80964712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
472.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50495-13-1 | |
| Record name | Palladate(2-), tetrabromo-, sodium (1:2), (SP-4-1)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050495131 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Palladate(2-), tetrabromo-, sodium (1:2), (SP-4-1)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Palladium(2+) sodium bromide (1/2/4) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80964712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Disodium tetrabromopalladate(2-) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.442 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















